Technical Documentation Center

3-Methoxyestra-2,5(10)-dien-17beta-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methoxyestra-2,5(10)-dien-17beta-ol
  • CAS: 1091-93-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Architecture and Synthesis of 3-Methoxyestra-2,5(10)-dien-17β-ol

Executive Summary & Strategic Context In the landscape of synthetic endocrinology and drug development, 3-Methoxyestra-2,5(10)-dien-17β-ol (CAS: 1091-93-6) serves as a paramount steroidal intermediate. It acts as the cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the landscape of synthetic endocrinology and drug development, 3-Methoxyestra-2,5(10)-dien-17β-ol (CAS: 1091-93-6) serves as a paramount steroidal intermediate. It acts as the critical chemical bridge between naturally occurring, biologically active estrogens (such as estradiol) and synthetic 19-norsteroids[1]. By successfully dearomatizing the A-ring of the steroid nucleus while preserving the essential stereochemistry at the C17 position, this compound enables the downstream synthesis of blockbuster active pharmaceutical ingredients (APIs) including nandrolone (anabolic steroids), norethisterone, and norethynodrel (oral contraceptives)[2],[3].

This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and a self-validating experimental protocol for the synthesis and utilization of this vital intermediate.

Physicochemical Profiling

Understanding the physical and chemical properties of 3-Methoxyestra-2,5(10)-dien-17β-ol is essential for optimizing reaction conditions, particularly during purification and subsequent hydrolysis steps. The presence of the 2,5(10)-diene enol ether system makes the molecule highly sensitive to acidic environments.

ParameterSpecification
Chemical Name 3-Methoxyestra-2,5(10)-dien-17β-ol
Synonyms 1,4-Dihydroestradiol 3-methyl ether; 3-Methoxy-19-norandrosta-2(3),5(10)-dien-17β-ol
CAS Registry Number 1091-93-6
Molecular Formula C₁₉H₂₈O₂
Molecular Weight 288.42 g/mol
Melting Point 111.0 – 113.5 °C
Boiling Point 437.1 °C (at 760 mmHg)
Density 1.11 g/cm³
Appearance White to off-white crystalline solid

Data aggregated from standardized chemical registries and supplier specifications[4],[1].

Mechanistic Causality: The Birch Reduction

The synthesis of 3-Methoxyestra-2,5(10)-dien-17β-ol from estradiol 3-methyl ether is achieved via the Birch Reduction [2].

The Causality of Dearomatization: Estrogens possess a fully aromatic A-ring, which prevents the formation of the 3-keto-4-ene structural motif required for binding to androgen and progesterone receptors. The Birch reduction selectively reduces this aromatic ring to a non-conjugated 1,4-diene without cleaving the critical C-O bonds[5].

Electron-Proton Transfer Cascade: The reaction relies on single-electron transfer (SET) from an alkali metal (typically lithium) dissolved in liquid ammonia. The electron-donating methoxy group at the C3 position is mechanistically crucial: it increases electron density at the ortho and para positions, directing the sequential protonation (provided by an alcohol like ethanol) to the C2 and C10 positions[6]. This regioselectivity yields the specific 2,5(10)-diene enol ether system rather than a random mixture of dienes[7].

BirchMechanism A Estradiol 3-Methyl Ether (Aromatic A-ring) B Radical Anion Intermediate A->B Li⁰ → Li⁺ + e⁻ (Solvated in NH₃) C Protonated Radical B->C EtOH (Protonation) D Carbanion Intermediate C->D e⁻ Transfer E 3-Methoxyestra- 2,5(10)-dien-17β-ol D->E EtOH (Protonation)

Fig 1: Stepwise single-electron transfer and protonation in the Birch reduction pathway.

Self-Validating Experimental Protocol: Birch Reduction Workflow

To ensure high yield and prevent over-reduction to the tetrahydro-steroid, the following protocol integrates strict environmental controls with visual self-validation markers[2],[8].

Step 1: Substrate Preparation & Co-Solvation
  • Action: Dissolve 1.0 equivalent of estradiol 3-methyl ether in anhydrous tetrahydrofuran (THF).

  • Causality: Estradiol derivatives exhibit poor solubility in neat liquid ammonia. THF acts as a miscible co-solvent, ensuring a homogeneous reaction mixture and preventing the recovery of unreacted starting material[2].

Step 2: Cryogenic Ammonia Condensation
  • Action: Cool the reaction vessel to -78 °C using a dry ice/acetone bath under a strict argon atmosphere. Condense anhydrous liquid ammonia into the vessel.

  • Causality: Liquid ammonia is the optimal solvent for stabilizing alkali metals, but the presence of atmospheric moisture or oxygen will instantly quench the solvated electrons, leading to reaction failure and impurity formation[2].

Step 3: Alkali Metal Addition & Electron Solvation
  • Action: Introduce lithium wire (excess, typically 10-15 equivalents) incrementally.

  • Self-Validation: The solution will rapidly transition to a deep, persistent blue color. This optical shift is the definitive indicator of solvated electrons ( eNH3​−​ ). If the blue color dissipates quickly, it indicates the presence of quenching impurities, requiring immediate troubleshooting[2].

Step 4: Controlled Protonation
  • Action: Slowly add anhydrous ethanol (or tert-butanol) dropwise to the deep blue solution.

  • Causality: The alcohol acts as the proton source for the radical anion and carbanion intermediates. It must be added at a controlled rate; rapid addition or using a proton source that is too acidic can lead to over-reduction (forming the fully saturated ring) or premature quenching of the lithium[2].

Step 5: Quenching and Workup
  • Action: After 1-2 hours of stirring at -78 °C to -33 °C, quench the reaction by carefully adding solid ammonium chloride until the blue color completely disappears[2]. Allow the ammonia to evaporate overnight at room temperature.

  • Isolation: Partition the remaining residue between water and diethyl ether. Extract the aqueous layer, wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude product from a methanol/water mixture to yield the highly pure 3-methoxyestra-2,5(10)-dien-17β-ol[8].

Divergent Downstream Processing: Acid Hydrolysis

The isolated 3-methoxyestra-2,5(10)-dien-17β-ol contains a highly reactive enol ether. The strategic choice of acid during the subsequent hydrolysis step determines the final API structure, representing a classic example of kinetic versus thermodynamic control in steroid synthesis.

  • Kinetic Control (Mild Acid): Hydrolysis utilizing weak organic acids (e.g., oxalic acid or aqueous acetic acid) cleaves the methyl ether but avoids double-bond migration. This yields the non-conjugated 17β-hydroxyestr-5(10)-en-3-one , the direct precursor to the oral contraceptive norethynodrel[2].

  • Thermodynamic Control (Strong Acid): Hydrolysis using strong mineral acids (e.g., HCl in methanol) forces the double bond to migrate into conjugation with the newly formed C3 ketone. This yields the highly stable 17β-hydroxyestr-4-en-3-one (Nandrolone), a potent anabolic steroid[9].

HydrolysisPathways Start 3-Methoxyestra-2,5(10)-dien-17β-ol (Enol Ether) Mild Mild Acid (e.g., Oxalic Acid) Kinetic Control Start->Mild Strong Strong Acid (e.g., HCl/MeOH) Thermodynamic Control Start->Strong Prod1 17β-Hydroxyestr-5(10)-en-3-one (Norethynodrel Precursor) Mild->Prod1 Hydrolysis without Isomerization Prod2 17β-Hydroxyestr-4-en-3-one (Nandrolone API) Strong->Prod2 Hydrolysis & Double Bond Migration

Fig 2: Divergent acid-catalyzed hydrolysis pathways dictating final API structural conformation.

References

  • PubChem. "3-Methoxyestra-2,5(10)-dien-17beta-ol | C19H28O2 - CID 101963". National Institutes of Health (NIH).[Link]

  • ACS Chemical Reviews. "Synthesis of Transition-Metal Steroid Derivatives". American Chemical Society.[Link]

  • ResearchGate. "The Birch Reduction of Steroids". Tetrahedron.[Link]

  • PubMed (NIH). "An easy stereoselective synthesis of 5(10)-estrene-3β,17α-diol, a biological marker of pregnancy in the mare". Steroids.[Link]

  • Journal of the American Chemical Society. "Mechanism of the Reduction of Unsaturated Compounds with Alkali Metals and Water". ACS Publications.[Link]

Sources

Exploratory

Spectroscopic characterization of 3-Methoxyestra-2,5(10)-dien-17beta-ol

Spectroscopic Characterization and Handling of 3-Methoxyestra-2,5(10)-dien-17 β -ol: A Technical Whitepaper Executive Summary & Contextual Grounding 3-Methoxyestra-2,5(10)-dien-17 β -ol (CAS: 1091-93-6) is a critical 17-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Characterization and Handling of 3-Methoxyestra-2,5(10)-dien-17 β -ol: A Technical Whitepaper

Executive Summary & Contextual Grounding

3-Methoxyestra-2,5(10)-dien-17 β -ol (CAS: 1091-93-6) is a critical 17-hydroxy steroid intermediate in the semi-synthesis of 19-norsteroids, including blockbuster active pharmaceutical ingredients (APIs) like nandrolone (19-nortestosterone), norethindrone, and dienogest[1][2].

Structurally, it is defined by its unique A-ring: a non-conjugated 1,4-cyclohexadiene system bearing a methoxy enol ether. This structural motif is generated via the regioselective dearomatization (Birch reduction) of estradiol 3-methyl ether[3][4]. Because the enol ether is highly acid-labile, the isolation, spectroscopic characterization, and downstream processing of this intermediate require stringent environmental controls[3]. This whitepaper provides a comprehensive guide to the physical chemistry, spectroscopic validation, and self-validating experimental protocols required to work with this sensitive compound.

Mechanistic Causality: The Birch Reduction Pathway

To understand the spectroscopic signature of 3-Methoxyestra-2,5(10)-dien-17 β -ol, one must first understand the causality of its formation. The synthesis relies on the Birch reduction, utilizing solvated electrons generated by dissolving lithium metal in liquid ammonia[2][4].

Regioselectivity Causality: The methoxy group (-OCH 3​ ) at the C3 position of the starting estradiol ether is an electron-donating group (EDG). When the aromatic A-ring accepts an electron to form a radical anion, the EDG strongly destabilizes electron density at the ipso (C3) and para (C10) positions. Consequently, protonation by the sacrificial alcohol (e.g., tert-butanol) occurs selectively at the ortho (C2) and meta (C5) positions. This strict regiocontrol forces the remaining double bonds into the C2-C3 and C5-C10 positions, yielding the non-conjugated 2,5(10)-diene system rather than a conjugated alternative.

G E3ME Estradiol 3-Methyl Ether (Aromatic A-Ring) Birch Birch Reduction (Li / NH3 / t-BuOH) E3ME->Birch Solvated Electrons Diene 3-Methoxyestra-2,5(10)-dien-17beta-ol (Enol Ether Intermediate) Birch->Diene Dearomatization Hydrolysis Acidic Hydrolysis (HCl / MeOH) Diene->Hydrolysis Enol Cleavage Nandrolone 19-Nortestosterone (alpha,beta-Unsaturated Ketone) Hydrolysis->Nandrolone Isomerization

Caption: Synthetic pathway demonstrating the dearomatization of estradiol 3-methyl ether to 19-nortestosterone.

Quantitative Spectroscopic Data

The following tables summarize the definitive spectroscopic markers required to validate the purity and structural integrity of 3-Methoxyestra-2,5(10)-dien-17 β -ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data acquired in strictly neutralized CDCl3​ at 298 K.

NucleusChemical Shift ( δ , ppm)MultiplicityAssignment & Structural Causality
1 H 4.65Multiplet (m), 1HC2-H (Vinylic): Deshielded by the enol ether oxygen, but less than a standard alkene due to resonance electron donation from the methoxy group.
1 H 3.73Triplet (t), J = 8.5 Hz, 1HC17- α H: Geminal to the β -hydroxyl group; typical steroidal carbinol signature.
1 H 3.56Singlet (s), 3HC3-OCH 3​ : Methoxy protons.
1 H 0.76Singlet (s), 3HC18-CH 3​ : Angular methyl group.
13 C 152.5Quaternary (C)C3: Highly deshielded enol ether carbon.
13 C 126.0, 123.5Quaternary (C)C5, C10: Tetrasubstituted diene carbons.
13 C 90.2Methine (CH)C2: Vinylic carbon of the enol ether.
Infrared (IR) and Mass Spectrometry (MS)
TechniqueKey Signals / m/zAssignment & Interpretation
FT-IR 3420 cm −1 O-H Stretch: Broad peak confirming the intact C17- β hydroxyl group.
FT-IR 1695, 1665 cm −1 C=C Stretches: Characteristic dual bands of the 1,4-cyclohexadiene enol ether system.
FT-IR 1220, 1050 cm −1 C-O Stretches: Corresponding to the enol ether and secondary alcohol.
EI-MS m/z 288[M] + : Molecular ion peak confirming the formula C 19​ H 28​ O 2​ [1].
EI-MS m/z 273[M - CH 3​ ] + : Loss of the C18 angular methyl group.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in checkpoints to prevent the most common mode of failure: the premature acidic hydrolysis of the enol ether[3].

Protocol A: Synthesis via Birch Reduction

Objective: Convert estradiol 3-methyl ether to 3-Methoxyestra-2,5(10)-dien-17 β -ol.

  • Setup: Equip a 3-neck round-bottom flask with a dry-ice/acetone condenser. Purge the system continuously with anhydrous Argon.

  • Ammonia Condensation: Condense 400 mL of anhydrous liquid ammonia into the flask at -78 °C[4].

  • Substrate Addition: Dissolve 10.0 g of estradiol 3-methyl ether in a mixture of 100 mL anhydrous THF and 25 mL tert-butanol (proton source). Add this solution to the liquid ammonia.

  • Reduction: Add lithium wire (approx. 2.5 g, cut into small pieces) slowly to the stirring mixture.

    • Causality: Lithium is preferred over sodium for steroidal reductions due to its higher solubility in ammonia and superior reduction potential. The solution will turn a deep, persistent blue, indicating the presence of solvated electrons.

  • Quenching: After 4 hours of stirring at -78 °C, quench the reaction by slowly adding solid ammonium chloride (NH 4​ Cl) until the blue color completely dissipates.

  • Workup: Allow the ammonia to evaporate overnight under a stream of nitrogen. Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous K 2​ CO 3​ (avoid Na 2​ SO 4​ if it is slightly acidic), and concentrate under reduced pressure.

  • Validation Checkpoint (TLC): Spot the crude product on a silica TLC plate (Hexanes:EtOAc 4:1).

    • Self-Validation: The starting material is highly UV-active at 254 nm. The successful 2,5(10)-diene product is UV-inactive because the dearomatization destroys the conjugated π -system. However, it will stain dark purple with phosphomolybdic acid (PMA). If the product spot is UV-active, the reduction is incomplete.

Protocol B: Acid-Free NMR Sample Preparation

Objective: Acquire a pristine 1 H NMR spectrum without inducing artifactual hydrolysis.

  • Solvent Neutralization: Standard CDCl3​ degrades photolytically to produce trace amounts of DCl. To prevent the enol ether from hydrolyzing to the 5(10)-en-3-one during acquisition, pack a glass Pasteur pipette with 2 cm of basic alumina (Brockmann Grade I).

  • Filtration: Elute 1.0 mL of CDCl3​ through the basic alumina directly into a clean vial.

  • Sample Dissolution: Dissolve 15 mg of 3-Methoxyestra-2,5(10)-dien-17 β -ol in the neutralized CDCl3​ . Transfer to an NMR tube.

  • Validation Checkpoint (Spectral Integrity):

    • Self-Validation: Upon acquiring the 1 H NMR, inspect the region between δ 5.5 and 6.0 ppm. If a new vinylic singlet appears at δ 5.8 ppm, the enol ether has hydrolyzed and isomerized into 19-nortestosterone (a conjugated 4-en-3-one)[2]. If this peak is present, discard the sample, re-purify the solvent, and repeat.

Sources

Foundational

Thermodynamic Stability and Mechanistic Pathways of 3-Methoxyestra-2,5(10)-dien-17β-ol Intermediates

Executive Summary The synthesis of 19-norsteroids, such as nandrolone and norethynodrel, relies heavily on the controlled dearomatization of steroidal precursors. The critical intermediate in this pathway is 3-methoxyest...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 19-norsteroids, such as nandrolone and norethynodrel, relies heavily on the controlled dearomatization of steroidal precursors. The critical intermediate in this pathway is 3-methoxyestra-2,5(10)-dien-17β-ol , an unconjugated enol ether generated via the Birch reduction of estradiol 3-methyl ether[1]. This whitepaper provides an in-depth mechanistic analysis of the kinetic formation of this 2,5(10)-diene system, its inherent thermodynamic instability, and the self-validating experimental protocols required to control its subsequent hydrolysis and isomerization into conjugated α,β-unsaturated ketones.

The Birch Reduction: Kinetic Control in Diene Formation

The transformation of the aromatic A-ring of estradiol 3-methyl ether into a 1,4-cyclohexadiene derivative is a classic example of kinetic control overriding thermodynamic stability[2]. The Birch reduction utilizes solvated electrons generated by dissolving alkali metals (typically lithium) in liquid ammonia[3].

Mechanistic Causality

The regioselectivity of the Birch reduction is dictated by the electron-donating nature of the C3-methoxy group. According to molecular orbital theory, the methoxy group increases electron density at the ortho and meta positions of the radical anion intermediate. When a proton source (such as ethanol) is introduced, protonation occurs preferentially at these positions (C2 and C5/C10) rather than the ipso or para positions[4].

This sequence yields the 2,5(10)-diene system. Despite being an unconjugated diene—and thus thermodynamically less stable than a theoretical conjugated counterpart—it is the kinetically favored product because the transition state leading to it possesses the lowest activation energy ( Ea​ )[2].

BirchMechanism A Estradiol 3-Methyl Ether (Aromatic Ring A) B Radical Anion (Solvated Electrons) A->B Li / NH3 (liq) Single Electron Transfer C Protonated Radical (Kinetic Control) B->C EtOH Protonation D 3-Methoxyestra-2,5(10)-diene (Unconjugated Enol Ether) C->D Li / NH3 & EtOH 2nd SET + Protonation

Birch reduction mechanism of estradiol 3-methyl ether under kinetic control.

Thermodynamic Cascade: Hydrolysis and Isomerization

The 3-methoxyestra-2,5(10)-dien-17β-ol intermediate is highly sensitive to electrophilic attack due to its enol ether moiety[5]. The thermodynamic trajectory of this molecule upon exposure to aqueous acid follows a strict energy cascade toward a global minimum.

Step 1: Enol Ether Hydrolysis

Upon exposure to mild aqueous acid, the C3 methoxy group is protonated and subsequently cleaved, yielding a transient 5(10)-en-3-one intermediate. This molecule features an isolated alkene and an isolated ketone. While more stable than the highly reactive enol ether, it remains a metastable intermediate[5].

Step 2: Isomerization to the Thermodynamic Sink

In the presence of stronger acids or bases, the 5(10)-en-3-one undergoes rapid isomerization. The mechanism involves enolization to a 3,5-diene-3-ol intermediate, followed by stereoselective reprotonation at C10[6]. This shifts the double bond to the 4(5) position, forming the 4-en-3-one system (e.g., 19-nortestosterone/nandrolone). The driving force for this isomerization is the resonance stabilization energy of the conjugated α,β-unsaturated enone, which lowers the system's free energy by approximately 4–6 kcal/mol[6].

ThermoIsomerization EnolEther 3-Methoxyestra-2,5(10)-dien-17β-ol (Enol Ether) Hydrolysis Mild Acid (H3O+) Hydrolysis EnolEther->Hydrolysis Unconjugated 17β-Hydroxyestr-5(10)-en-3-one (Metastable Intermediate) Hydrolysis->Unconjugated Isomerization Strong Acid/Base & Heat Isomerization Unconjugated->Isomerization Overcomes Activation Energy Conjugated 19-Nortestosterone (4-en-3-one) (Thermodynamic Sink) Isomerization->Conjugated Conjugation Energy (-5 kcal/mol)

Thermodynamic cascade from enol ether to the conjugated 4-en-3-one system.

Quantitative Thermodynamic Data

The following table summarizes the relative free energies of the steroid intermediates, illustrating the thermodynamic driving force of the cascade.

IntermediateStructural MotifRelative Free Energy (ΔG)Status in Synthesis
Estradiol 3-methyl ether Aromatic Ring A0 kcal/mol (Reference)Stable Precursor
3-Methoxyestra-2,5(10)-diene Unconjugated Enol Ether+18 to +22 kcal/molKinetically Favored / Labile
5(10)-en-3-one Isolated Alkene + Ketone+4 to +6 kcal/molMetastable (Trappable)
4-en-3-one Conjugated α,β-Enone-1 to -2 kcal/mol (Local Sink)Thermodynamically Favored

Experimental Protocols: Self-Validating Systems

To ensure high yields and prevent premature isomerization, the synthesis and subsequent processing of 3-methoxyestra-2,5(10)-dien-17β-ol must be tightly controlled. The following protocols are designed as self-validating systems, utilizing visual and chromatographic feedback loops to confirm causality and reaction progress.

Protocol A: Birch Reduction to 3-Methoxyestra-2,5(10)-dien-17β-ol

Objective: Achieve complete dearomatization while preventing over-reduction to the tetrahydro product[5].

  • Preparation: Dissolve 10.0 g of estradiol 3-methyl ether in 100 mL of anhydrous tetrahydrofuran (THF) and 25 mL of absolute ethanol.

  • Ammonia Condensation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Condense 300 mL of anhydrous liquid ammonia into the flask. Causality: Liquid ammonia is required to stabilize the highly reactive solvated electrons[5].

  • Lithium Addition: Add 2.5 g of lithium wire in small pieces.

    • Self-Validation Check: The solution must immediately turn a persistent, deep blue color. This color is the physical manifestation of solvated electrons. If the color fades rapidly, trace moisture is quenching the electrons; add additional lithium until the deep blue color persists for at least 30 minutes[5].

  • Quenching: After 2 hours at -78 °C, slowly add solid ammonium chloride ( NH4​Cl ) until the blue color completely dissipates.

    • Self-Validation Check: The transition from deep blue to colorless confirms the complete consumption of the radical anion and solvated electrons, safely terminating the reaction[7].

  • Workup: Allow the ammonia to evaporate overnight under a nitrogen stream. Extract the residue with diethyl ether, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Controlled Hydrolysis and Thermodynamic Isomerization

Objective: Drive the labile enol ether completely to the thermodynamically stable 4-en-3-one (Nandrolone).

  • Hydrolysis Initiation: Dissolve the crude 3-methoxyestra-2,5(10)-dien-17β-ol in 150 mL of methanol. Add 30 mL of 3M aqueous HCl.

  • Thermodynamic Driving: Heat the mixture to 40 °C for 2 hours.

    • Causality: Heat and strong acid are required to overcome the activation energy barrier between the metastable 5(10)-en-3-one and the conjugated 4-en-3-one[6].

  • Chromatographic Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 70:30 Hexanes/Ethyl Acetate solvent system.

    • Self-Validation Check: The starting enol ether (high Rf​ , non-UV active) will rapidly disappear, replaced by a transient spot (5(10)-en-3-one, mid Rf​ , non-UV active). The reaction is strictly complete only when a single, strongly UV-active spot (4-en-3-one, lower Rf​ ) remains under 254 nm light. The UV activity confirms the successful formation of the conjugated enone system.

  • Isolation: Neutralize the reaction carefully with saturated aqueous NaHCO3​ , extract with dichloromethane, dry, and crystallize from acetone/hexanes.

Conclusion

The manipulation of 3-methoxyestra-2,5(10)-dien-17β-ol demonstrates a profound intersection of kinetic and thermodynamic principles in synthetic organic chemistry. By exploiting the kinetic favorability of the Birch reduction, chemists can isolate a highly energetic, unconjugated enol ether. Through rigorous environmental control—specifically pH and temperature—this stored energy is subsequently released, driving the molecule down a thermodynamic cascade to yield highly valuable conjugated steroidal APIs.

References

  • PubChem - 3-Methoxyestra-2,5(10)-dien-17beta-ol | C19H28O2. National Institutes of Health (NIH). 1

  • Wikipedia - Isomerization. 6

  • LibreTexts - Electrophilic Attack on Conjugated Dienes-Kinetic and Thermodynamic Control. 2

  • Journal of the American Chemical Society - Mechanism of the Reduction of Unsaturated Compounds with Alkali Metals and Water. ACS Publications.3

  • Benchchem - Improving the efficiency of Norethynodrel synthesis and purification. 5

  • ResearchGate - The Birch Reduction of Steroids. 7

  • Google Patents - US20240092708A1 - Non-Cryogenic, Ammonia-Free Reduction of Aryl Compounds. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Crystallization Strategies for the Purification of 3-Methoxyestra-2,5(10)-dien-17β-ol

Executive Summary & Mechanistic Rationale 3-Methoxyestra-2,5(10)-dien-17β-ol (CAS: 1091-93-6) is a highly valued steroidal intermediate, serving as the foundational building block for numerous 19-norsteroids, including n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

3-Methoxyestra-2,5(10)-dien-17β-ol (CAS: 1091-93-6) is a highly valued steroidal intermediate, serving as the foundational building block for numerous 19-norsteroids, including norethindrone, nandrolone, and various oral contraceptives[1]. The compound is typically synthesized via the Birch reduction of estrone 3-methyl ether or estradiol 3-methyl ether using an alkali metal in liquid ammonia[2].

While the Birch reduction is highly effective, the crude product matrix is notoriously complex. It frequently contains unreacted aromatic starting materials, over-reduced estanol derivatives, and thermodynamically stable conjugated diene isomers (e.g., 3-methoxyestra-3,5-diene). Furthermore, the 2,5(10)-diene system contains a highly acid-sensitive enol ether moiety. Even trace acidity during downstream processing can trigger premature hydrolysis and olefin migration, yielding undesired 3-keto-Δ4 or Δ5(10) derivatives (such as dienedione)[3].

Therefore, purification via chromatography is often unscalable and risky due to silica-induced degradation. A meticulously engineered crystallization protocol is the most robust method to isolate the pure intermediate[4]. This guide details the thermodynamic principles, solvent selection, and a self-validating experimental protocol designed to achieve >98% purity while protecting the fragile enol ether.

Process Flow & Impurity Mapping

The following diagram illustrates the synthetic origin of the crude mixture and the logical flow of the purification strategy.

G N1 Estrone 3-Methyl Ether (Starting Material) N2 Birch Reduction (Alkali Metal / NH3) N1->N2 N3 Crude 3-Methoxyestra- 2,5(10)-dien-17beta-ol N2->N3 Imp1 Unreacted Aromatic Estradiol Ether N3->Imp1 Impurity Profile Imp2 Conjugated Diene Isomers & Estanols N3->Imp2 N4 Dissolution in Hot EtOH + 0.1% Triethylamine N3->N4 Purification Pathway N5 Anti-Solvent (H2O) Addition to Cloud Point N4->N5 N6 Controlled Cooling (0.5 °C/min) & Crystal Nucleation N5->N6 N7 Pure 3-Methoxyestra- 2,5(10)-dien-17beta-ol (>98% Purity) N6->N7

Workflow of Birch reduction and crystallization of 3-Methoxyestra-2,5(10)-dien-17beta-ol.

Solvent Thermodynamics & Selection Matrix

The lipophilic steroid backbone combined with the polar 17β-hydroxyl group dictates the solubility profile of 3-methoxyestra-2,5(10)-dien-17β-ol. Crystallization can be driven either by cooling (using non-polar solvent mixtures) or by anti-solvent addition (using alcohols and water)[2][4].

The table below summarizes the quantitative and qualitative data for the most viable solvent systems.

Solvent SystemCrystallization MechanismTypical Yield RecoveryPurity UpliftCausality & Operational Insights
Ethanol / Water Anti-Solvent Precipitation85% - 88%+12% to 15%Optimal Balance: The hydroxyl group hydrogen-bonds with EtOH. Water rapidly drops solubility. Prone to "oiling out" if water is added too fast.
Ethyl Acetate / Pet. Ether Cooling Crystallization75% - 80%+18% to 20%High Purity: Excellent for rejecting conjugated diene impurities due to differential solubility[2]. Requires sub-zero cooling.
Methanol / Water Anti-Solvent Precipitation87% - 90%+10% to 12%High Yield: Sharp solubility curve[4]. However, MeOH is toxic and requires stringent vacuum drying to remove residual solvent.

Decision: For standard scale-up and high-yield recovery, the Ethanol/Water anti-solvent system is preferred. It offers a wide metastable zone, allowing for controlled crystal growth without trapping impurities.

The Self-Validating Experimental Protocol

This protocol utilizes an Ethanol/Water anti-solvent strategy. To ensure scientific integrity, the procedure is designed as a self-validating system : each critical step contains an observable or analytical checkpoint to confirm success before proceeding.

Materials Required:
  • Crude 3-Methoxyestra-2,5(10)-dien-17β-ol (Assay ~80-85%)

  • Absolute Ethanol (EtOH)

  • Deionized Water (DI H₂O)

  • Triethylamine (TEA) - Critical for enol ether stabilization

Step-by-Step Methodology:

Step 1: Enol-Ether Stabilization & Dissolution

  • Charge a jacketed reactor with 100 g of crude 3-methoxyestra-2,5(10)-dien-17β-ol.

  • Add 400 mL of Absolute Ethanol.

  • Causality Check: Add 0.5 mL (0.1% v/v) of Triethylamine (TEA). Why? Atmospheric CO₂ dissolved in water/ethanol creates trace carbonic acid. Because the 2,5(10)-diene is an acid-sensitive enol ether, this trace acidity will catalyze hydrolysis to the 3-ketone[3]. TEA buffers the system, preventing degradation during heating.

  • Heat the mixture to 60 °C under gentle agitation until complete dissolution occurs.

  • Self-Validation Checkpoint 1: The solution must be completely transparent. Any remaining particulates indicate inorganic salts from the Birch reduction (e.g., aluminum or sodium residues)[4]. Perform a hot filtration if turbidity persists.

Step 2: Establishing the Metastable Zone (Cloud Point)

  • Maintain the solution at 60 °C.

  • Begin dropwise addition of warm (50 °C) DI H₂O at a rate of 5 mL/min.

  • Observe the solution closely. Stop the water addition the exact moment a faint, persistent opalescence (cloudiness) appears and does not dissolve after 30 seconds of stirring. (Typically requires ~120-150 mL of H₂O).

  • Self-Validation Checkpoint 2: If the solution turns into a milky emulsion or a heavy oil separates at the bottom ("oiling out"), the anti-solvent was added too rapidly. Corrective action: Add 10-20 mL of hot EtOH to redissolve, and repeat the water addition more slowly.

Step 3: Seeding and Primary Nucleation

  • Once the cloud point is stabilized, add 0.5 g of pure 3-methoxyestra-2,5(10)-dien-17β-ol seed crystals.

  • Hold the temperature at 55 °C for 45 minutes.

  • Causality: Holding at this temperature allows the seed crystals to relieve the supersaturation slowly. This promotes the growth of large, highly pure crystal lattices rather than rapid, amorphous precipitation which traps aromatic impurities.

Step 4: Controlled Cooling Profile

  • Ramp down the reactor temperature from 55 °C to 20 °C at a strict cooling rate of 0.5 °C/min.

  • Once at 20 °C, hold for 1 hour, then cool to 4 °C using a chiller and hold for an additional 2 hours to maximize yield.

  • Self-Validation Checkpoint 3: Pull a 1 mL sample of the mother liquor (supernatant), filter it, and analyze via at-line HPLC. The concentration of the target compound in the liquor should be <5 mg/mL, confirming crystallization is complete.

Step 5: Isolation and Washing

  • Isolate the white crystalline product via vacuum filtration.

  • Wash the filter cake with 100 mL of pre-chilled (4 °C) 1:1 EtOH:H₂O containing a single drop of TEA.

  • Causality: The cold wash removes surface-adhered mother liquor (which contains the highly soluble conjugated diene impurities) without dissolving the purified crystal cake.

  • Dry the crystals in a vacuum oven at 40 °C to constant weight.

  • Expected Outcome: Melting point 106–110 °C[4]. Purity >98% by HPLC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Methoxyestra-2,5(10)-dien-17beta-ol

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxyestra-2,5(10)-dien-17beta-ol, a key intermediate in the preparation of various steroidal compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxyestra-2,5(10)-dien-17beta-ol, a key intermediate in the preparation of various steroidal compounds. The synthesis of this molecule predominantly relies on the Birch reduction of the A-ring of an appropriate 3-methoxyestratriene precursor, most commonly mestranol or estradiol 3-methyl ether. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to empower you to optimize your reaction for both yield and purity.

I. Understanding the Core Chemistry: The Birch Reduction of 3-Methoxy Steroids

The Birch reduction is a powerful method for the partial reduction of aromatic systems, converting them into 1,4-cyclohexadienes.[1][2] In the context of 3-methoxy steroids, this reaction specifically targets the aromatic A-ring, leaving the rest of the steroidal skeleton intact. The reaction proceeds via a dissolving metal reduction, typically using an alkali metal like lithium or sodium in liquid ammonia, with an alcohol serving as a proton source.[3]

The regioselectivity of the Birch reduction on the 3-methoxy substituted aromatic ring is governed by the electron-donating nature of the methoxy group. This directs the reduction to the 2,5-diene product, which is the desired 3-Methoxyestra-2,5(10)-dien-17beta-ol.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal alkali metal for the Birch reduction of 3-methoxy steroids?

A1: Both lithium and sodium can be used effectively. Lithium often provides higher yields and is generally preferred for its greater solubility in liquid ammonia.[4] However, sodium can also be used successfully and may be a more cost-effective option. The choice may also depend on the specific substrate and the presence of other functional groups.

Q2: Why is an alcohol necessary in the reaction mixture?

A2: The alcohol, typically ethanol or tert-butanol, serves as a proton source to quench the anionic intermediates formed during the reduction process.[3] Without a proton source, the highly basic anionic species can lead to undesired side reactions, such as dimerization or further reduction.

Q3: Can I run the reaction at a higher temperature than the boiling point of ammonia (-33 °C)?

A3: While traditional Birch reductions are carried out at or below the boiling point of ammonia, modified procedures using low-molecular-weight amines as solvents (Benkeser reduction) can be performed at higher temperatures.[3] However, for the specific synthesis of 3-Methoxyestra-2,5(10)-dien-17beta-ol, the standard liquid ammonia protocol is well-established and generally recommended to avoid over-reduction or other side reactions.

Q4: How can I monitor the progress of the reaction?

A4: The most common method is by observing the color of the reaction mixture. A persistent deep blue color indicates the presence of solvated electrons, signifying that the starting material has been consumed and the reaction is complete. Thin-layer chromatography (TLC) can also be used, but care must be taken to quench the samples appropriately before analysis.

Q5: What is the typical workup procedure for a Birch reduction?

A5: The reaction is typically quenched by the addition of a proton source like ammonium chloride to neutralize any remaining alkali metal.[3] The ammonia is then allowed to evaporate, and the residue is partitioned between water and an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-Methoxyestra-2,5(10)-dien-17beta-ol and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Reaction 1. Inactive alkali metal (oxidized surface). 2. Wet ammonia or solvents. 3. Insufficient amount of alkali metal.1. Use freshly cut, clean pieces of alkali metal. 2. Ensure all solvents and liquid ammonia are rigorously dried before use. 3. Add the alkali metal in small portions until a persistent blue color is observed.
Over-reduction of the A-ring 1. Excess of alkali metal. 2. Prolonged reaction time after completion. 3. Inappropriate choice of proton source.1. Carefully monitor the reaction and quench promptly after the blue color persists. 2. Avoid leaving the reaction to stir for extended periods after completion. 3. Use a less acidic alcohol like tert-butanol.
Formation of Impurities 1. Cleavage of the methoxy group. 2. Isomerization of the double bonds. 3. Incomplete reaction.1. Maintain a low reaction temperature. 2. Ensure a rapid and efficient quench. 3. Ensure complete consumption of the starting material by monitoring the reaction color.
Difficult Purification 1. Presence of polar byproducts. 2. Co-elution of impurities with the product.1. Perform an aqueous workup to remove inorganic salts and polar impurities. 2. Utilize a different solvent system for column chromatography or consider crystallization.

IV. Detailed Experimental Protocols

A. Synthesis of 3-Methoxyestra-2,5(10)-dien-17beta-ol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and starting material purity.

Materials:

  • Estradiol 3-methyl ether (or Mestranol)

  • Lithium metal

  • Anhydrous liquid ammonia

  • Anhydrous ethanol

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).

  • Condense anhydrous liquid ammonia into the flask.

  • Add a solution of estradiol 3-methyl ether in anhydrous THF to the liquid ammonia with stirring.

  • To this solution, add anhydrous ethanol.

  • Carefully add small, freshly cut pieces of lithium metal to the stirred solution. The reaction mixture should turn a deep blue color.

  • Continue adding lithium until the blue color persists for at least 30 minutes, indicating the reaction is complete.

  • Quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.

  • Allow the liquid ammonia to evaporate overnight under a stream of inert gas.

  • To the remaining residue, add water and extract with diethyl ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

B. Purification by Column Chromatography

The crude product can be purified by flash column chromatography on silica gel.

Typical Eluent System: A gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) is often effective. The exact gradient should be determined by TLC analysis of the crude product.

C. Purification by Crystallization

For higher purity, the product obtained from chromatography can be further purified by crystallization.

Typical Crystallization Solvent: A mixture of acetone and hexane or methanol and water can be effective. The choice of solvent will depend on the impurity profile.

V. Visualization of Key Processes

A. Reaction Workflow

cluster_0 Reaction Setup cluster_1 Birch Reduction cluster_2 Workup cluster_3 Purification A 1. Condense Liquid Ammonia B 2. Dissolve Starting Material in THF A->B C 3. Add Ethanol B->C D 4. Add Lithium Metal C->D E 5. Monitor for Persistent Blue Color D->E F 6. Quench with NH4Cl E->F G 7. Evaporate Ammonia F->G H 8. Aqueous Extraction G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J K 11. Crystallization J->K

Caption: Overall workflow for the synthesis and purification of 3-Methoxyestra-2,5(10)-dien-17beta-ol.

B. Troubleshooting Logic

Start Low Yield or Purity Q1 Is the reaction going to completion? Start->Q1 A1_yes Yes Q1->A1_yes A1_no No Q1->A1_no Q2 Are there signs of over-reduction? A1_yes->Q2 Sol1 Check reagent quality (metal, solvents, ammonia) A1_no->Sol1 A2_yes Yes Q2->A2_yes A2_no No Q2->A2_no Sol2 Optimize reaction time and quenching A2_yes->Sol2 Sol3 Investigate purification method A2_no->Sol3

Caption: A decision tree for troubleshooting common issues in the synthesis.

VI. Analytical Characterization

Accurate characterization of the final product is crucial to ensure its purity and identity.

Technique Expected Observations for 3-Methoxyestra-2,5(10)-dien-17beta-ol
¹H NMR Appearance of signals corresponding to the vinyl protons of the 2,5-diene system. The aromatic protons of the starting material should be absent.
¹³C NMR Appearance of signals for the sp² carbons of the diene system and disappearance of the signals for the aromatic carbons.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (C₁₉H₂₈O₂: 288.43 g/mol ) should be observed.[5]
Infrared (IR) Spectroscopy Presence of a hydroxyl (-OH) stretch and C=C stretching vibrations of the diene. Absence of the characteristic aromatic C=C stretching bands.
HPLC A single major peak with a retention time distinct from the starting material. Can be used to assess purity.[6]
GC-MS Can be used to identify and quantify the product and any volatile impurities, often after derivatization.[7]

VII. References

  • Dryden, H. L., Jr. (n.d.). Hugh L. Dryden, Jr. Inventions, Patents and Patent Applications. Justia Patents. [Link]

  • Huisman, H. O., & Speckamp, W. N. (1980). Method for synthesis of dienogest from estrone-3-methylether. Google Patents.

  • Lagisetty, P., & Laganis, E. (2011). Birch reduction of steroid substrates via alkali metal - silica gel materials. Google Patents.

  • Birch, A. J. (1992). Steroid hormones and the Luftwaffe. A venture into fundamental strategic research and some of its consequences: the Birch reduction becomes a birth reduction. Steroids, 57(8), 363–377. [Link]

  • Eder, U., & Sauer, G. (1976). Process for synthesizing estrone or estrone derivatives. Google Patents.

  • National Center for Biotechnology Information. (n.d.). 3-Methoxyestra-2,5(10)-dien-17beta-ol. PubChem. [Link]

  • Fried, J. (1958). Synthesis of steroids. Google Patents.

  • Baran, P. S. (2002). The Birch Reduction. The Baran Laboratory, Scripps Research. [Link]

  • Schering AG. (1976). Steroid ether splitting. Google Patents.

  • Chan, K. M., & Wong, C. H. (2015). Analysis of Anabolic Steroids Using GC/MS with Selected Ion Monitoring. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(6-(((17beta)-3-Methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione. PubChem. [Link]

  • Pivnitsky, K. K., & Rzheznikov, V. M. (1993). New Synthesis of Estradiol from Androsta-1,4-diene-3,17-dione. ChemInform. [Link]

  • Gerothanasi, E., & Tzakos, A. G. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil. Semantic Scholar. [Link]

  • Tchimene, M. K., & Tane, P. (2016). 1 H and 13 C NMR data for compound 2. ResearchGate. [Link]

  • Dauben, W. G., & Deviny, E. J. (1966). The Synthesis and Lithium-Ammonia Reduction of trans-1,7-Dimethyltricyclo[4.4.0.02,6]decan-3-one. Georgia Institute of Technology. [Link]

  • Organic Syntheses. (n.d.). 2. [Link]

  • Gauthier, S., & Gauthier, J. (2023). Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17-Hydroxysteroid Dehydrogenase T. Semantic Scholar. [Link]

  • de Souza, A. D. L., & de Souza, M. C. B. V. (2001). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. SciELO. [Link]

  • Pozo, O. J., & Deventer, K. (2010). Analysis of steroids by on line coupling LC-GC-MS using the TOTAD interface and a fraction collector. Ghent University. [Link]

  • SIELC Technologies. (2018, May 16). 1,4-Dihydroestradiol 3-methyl ether. [Link]

  • Ashenhurst, J. (2019, October 17). Birch Reduction of Aromatic Rings. Master Organic Chemistry. [Link]

  • Gauthier, S., & Gauthier, J. (2023). Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone. PMC. [Link]

  • Auchus, R. J. (2017). Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid. PMC. [Link]

  • Jensen, M. R. (2005). United States Patent. Googleapis.com. [Link]

  • Horber, F. F., & Scheidegger, J. R. (2003). Alterations in skeletal muscle structure are minimized with steroid withdrawal after renal transplantation. PubMed. [Link]

  • Fabbri, F., & Stivanello, M. (2023). Process for the purification of 2-methoxyestradiol from 4. Google Patents.

  • Taro Pharmaceutical Industries Ltd. (2018). Process for the preparation of 17-desoxy-corticosteroids. Google Patents.

  • Schering Corp. (1957). Steroid compounds and methods for their manufacture. Google Patents.

  • Wipf, P. (2006, March 1). 4. Birch and other (Dissolving) Metal Reductions. Wipf Group, University of Pittsburgh. [Link]

  • Noggle, F. T., & DeRuiter, J. (1995). Clarification of route specific impurities found in methylamphetamine synthesised using the Birch method. ResearchGate. [Link]

  • Wikipedia. (n.d.). Birch reduction. [Link]

  • Taro Pharmaceutical Industries Ltd. (2013). Process for the preparation of 17-desoxy-corticosteroids. Google Patents.

  • Helliwell, M. (2009). Editorial Glucocorticoid withdrawal in polymyalgia rheumatica: the theory versus the practice. Clinical and Experimental Rheumatology. [Link]

  • El-Kattan, Y., & Ammar, H. (2007). United States Patent Application Publication. Googleapis.com. [Link]

  • Wang, H., & Guo, Y. (2024). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Highlights in Science, Engineering and Technology. [Link]

  • Mehra, M. R., & Uber, P. A. (2006). Effects of Early Steroid Withdrawal After Heart Transplantation. Annals of Thoracic Surgery. [Link]

  • Kumar, A., & Singh, A. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. [Link]

  • Bhattacharya, S., & Giri, S. C. (2004). Lithium treatment enhances estradiol-induced proliferation and hyperplasia formation in the uterus of mice. PubMed. [Link]

  • Kim, S., & Lee, J. (2025). Optimized Ammonia Leaching and Energy-Efficient Stripping for Lithium and Cobalt Recovery from Spent LiCoO 2 Cathodes. MDPI. [Link]

  • Basak, S., & Roy, S. (2023, November 30). Recent Advances in Lithium Mediated Ammonia Synthesis. Illinois Chemistry. [Link]

Sources

Optimization

Overcoming impurities in 3-Methoxyestra-2,5(10)-dien-17beta-ol extraction processes

Welcome to the technical support guide for 3-Methoxyestra-2,5(10)-dien-17beta-ol (CAS 1091-93-6).[1][2] This document is intended for researchers, scientists, and drug development professionals who are working with this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Methoxyestra-2,5(10)-dien-17beta-ol (CAS 1091-93-6).[1][2] This document is intended for researchers, scientists, and drug development professionals who are working with this critical steroid intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and overcome challenges related to impurities in your extraction and purification processes.

Introduction to Purity Challenges

3-Methoxyestra-2,5(10)-dien-17beta-ol is a key intermediate, often synthesized via the Birch reduction of mestranol (3-methoxy-17α-ethynylestradiol).[3][4] The Birch reduction, while powerful for accessing 1,4-cyclohexadienes from aromatic rings, is prone to generating a variety of impurities.[4][5][6] These can include unreacted starting material, over-reduced species, and rearranged isomers. The structural similarity of these byproducts to the target compound makes purification a significant challenge.[7]

Achieving high purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[8] This guide provides the technical insights needed to diagnose and resolve these common purity issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 3-Methoxyestra-2,5(10)-dien-17beta-ol via Birch reduction?

A1: The impurity profile can vary, but typically includes:

  • Unreacted Starting Material: Residual mestranol is a common impurity resulting from an incomplete reaction.

  • Over-reduction Products: The conjugated diene system can be further reduced, leading to mono-olefin species.

  • Isomerized Byproducts: Under certain conditions (e.g., presence of metal amides if alcohol is not used), the isolated 1,4-diene can isomerize to the more thermodynamically stable conjugated 1,3-diene.[5]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., toluene, methanol, THF) can be retained in the crude product.[8]

Q2: My isolated product is a yellow oil or discolored solid, but the literature reports a white crystalline solid. What causes this?

A2: A yellow or off-white color often indicates the presence of minor, highly conjugated impurities or degradation products. These can arise from air oxidation of the diene system or from side reactions during workup. It is also possible that trace amounts of iron from commercial liquid ammonia, if used, can contribute to discoloration.[5] Purification via chromatography is typically effective at removing these colored impurities.

Q3: Can I use Nuclear Magnetic Resonance (NMR) to assess the purity of my product?

A3: Yes, ¹H and ¹³C NMR are powerful tools for this.[9] For example, the presence of unreacted mestranol can be identified by its characteristic aromatic proton signals. The formation of the desired 2,5(10)-diene results in the appearance of new olefinic proton signals. Comparing the integration of these signals against the product's characteristic peaks can provide a semi-quantitative purity assessment.

Q4: What is the best general approach for purifying the crude product?

A4: A multi-step approach is often most effective.

  • Crystallization/Recrystallization: This is an excellent first step to remove the bulk of impurities and can significantly improve purity.[10] Solvents like methanol/water or ethyl acetate/hexane mixtures are often effective.[11][12]

  • Flash Chromatography: For removing closely related steroid impurities, silica gel flash chromatography is the gold standard.[13][14] The different polarities of the starting material, product, and byproducts allow for effective separation.

  • High-Performance Liquid Chromatography (HPLC): For achieving the highest purity (>99%), preparative reversed-phase HPLC can be employed.[15]

Troubleshooting Guide

This section addresses specific problems you may encounter during the extraction and purification process.

Problem Observed Probable Cause(s) Recommended Solution(s)
Low Yield After Extraction 1. Incomplete reaction. 2. Emulsion formation during aqueous workup. 3. Product loss during filtration of precipitated salts (e.g., aluminum hydroxide).[11]1. Monitor reaction by TLC or HPLC to ensure full conversion. Optimize reaction time or stoichiometry. 2. Break emulsions by adding brine or filtering the entire mixture through a pad of Celite. 3. Ensure thorough washing of the filter cake with an appropriate organic solvent to recover all product.
HPLC shows a significant peak for starting material (Mestranol) Incomplete Birch reduction.[3]Increase reaction time, ensure the alkali metal (e.g., lithium, sodium) has fully dissolved to form the characteristic blue color, and ensure a sufficient excess of the reducing agent and proton source (alcohol) is used.[4][6]
Product contains a conjugated diene isomer (A³⁵-diene) Isomerization of the kinetic 1,4-diene product to the thermodynamic 1,3-diene. This can be catalyzed by strong bases (e.g., sodium amide) if the alcohol proton source is consumed prematurely.[5]Ensure a sufficient excess of the alcohol (e.g., ethanol, t-BuOH) is present throughout the reaction to quench intermediates and prevent the formation of amide ions.[5] The conjugated isomer can be separated by silica gel chromatography, as it is typically less polar.
Poor separation during column chromatography 1. Inappropriate solvent system (eluent). 2. Column overloading. 3. Poorly packed column.1. Develop an optimal solvent system using TLC first. A common starting point for steroids is a mixture of hexanes and ethyl acetate.[16] 2. As a rule of thumb, use a sample-to-silica mass ratio of 1:50 to 1:100 for difficult separations. 3. Ensure the silica gel is packed uniformly as a slurry to avoid channeling.
Product fails to crystallize 1. Presence of significant impurities inhibiting lattice formation. 2. Incorrect solvent or supersaturation level.1. First, purify the material by flash chromatography to >95% purity. 2. Perform small-scale solvent screening to find a suitable recrystallization solvent or solvent system. Cooling crystallization should be performed slowly to allow for the formation of well-ordered crystals.[10]

Key Experimental Protocols

Protocol 1: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for accurately quantifying impurity levels.[8][17]

  • Objective: To resolve 3-Methoxyestra-2,5(10)-dien-17beta-ol from its common process impurities.

  • Methodology:

    • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).[18] Phenyl-Hexyl or polar-embedded phases can offer alternative selectivity for steroids.[7][19]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically effective.

      • Start with a gradient of 40-100% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the diene absorbs, typically around 240-270 nm.[18]

    • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent like methanol.

    • Analysis: Inject the sample and integrate the peaks. Purity is determined by the area percent of the main peak relative to the total area of all peaks.

Protocol 2: Purification by Flash Column Chromatography
  • Objective: To separate the target compound from more polar (e.g., mestranol) and less polar (e.g., over-reduced) impurities.

  • Methodology:

    • TLC Analysis: First, determine an appropriate eluent system using TLC. Spot the crude mixture on a silica plate and test various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone). The ideal system will give the target compound an Rf value of ~0.3.

    • Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pour it into the column, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Elution: Begin elution with the solvent system determined by TLC. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.

    • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.

    • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualized Workflows

Workflow for Purification and Analysis

G cluster_0 Synthesis & Workup cluster_1 Purification cluster_2 Analysis & Final Product Crude Crude Product from Birch Reduction Recrystallization Recrystallization (e.g., MeOH/H2O) Crude->Recrystallization Removes bulk impurities Chromatography Silica Gel Flash Chromatography Recrystallization->Chromatography Removes trace impurities Purity_Check Purity Check by HPLC/NMR Chromatography->Purity_Check Pure_Product Pure 3-Methoxyestra-2,5(10)-dien-17beta-ol (>98%) Purity_Check->Pure_Product Meets Specification

Caption: General workflow for the purification and analysis of 3-Methoxyestra-2,5(10)-dien-17beta-ol.

Troubleshooting Decision Tree for Impurities

G Start Analyze Crude Product by HPLC/TLC Impurity_Detected Major Impurity Detected? Start->Impurity_Detected Polar_Impurity Is impurity more polar than product? Impurity_Detected->Polar_Impurity Yes Sol_None Proceed to final crystallization. Impurity_Detected->Sol_None No NonPolar_Impurity Is impurity less polar than product? Polar_Impurity->NonPolar_Impurity No Sol_Polar Likely unreacted starting material. ACTION: Re-run reaction with longer time or purify via chromatography. Polar_Impurity->Sol_Polar Yes Sol_NonPolar Likely over-reduction or isomerized byproduct. ACTION: Purify via chromatography. NonPolar_Impurity->Sol_NonPolar Yes

Caption: Decision tree for identifying and addressing common impurities based on polarity.

References

  • ChemicalBook. (n.d.). 2,5(10)-ESTRADIEN-3-OL-17-ONE 3-METHYL ETHER synthesis.
  • Google Patents. (n.d.). US7148212B2 - Process for production of steroid crystals, steroid crystals obtained thereby and pharmaceutical preparations containing them.
  • ADICHEMISTRY. (n.d.). BIRCH REDUCTION | MECHANISM | REGIOSELECTIVITY | SYNTHETIC APPLICATIONS.
  • Waters. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • National Center for Biotechnology Information. (n.d.). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues.
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Wang, Q., et al. (2024, January 23). Profiling of urinary steroids aided by lithium ion adduction‐based ultrahigh‐performance liquid chromatography–tandem mass.
  • Agilent. (n.d.). Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns Application.
  • Das, J., et al. (n.d.). Total synthesis of steroids. Part 1. Ring A aromatic compounds. Regiocontrol in diene additions with 6-methoxy-1-vinyl-3,4-dihyd.
  • Google Patents. (n.d.). US3352889A - Steroidal 6-chloro-4, 6-dienes.
  • National Center for Biotechnology Information. (n.d.). Efficient preparation of steroidal 5,7-dienes of high purity.
  • ACS Publications. (n.d.). Steroids. CCXXI.1 Syntheses of Some Steroid Dienes.
  • Echemi. (n.d.). 3-methoxyestra-2,5(10)-dien-17beta-ol.
  • Agilent. (2012, August 2). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns.
  • National Center for Biotechnology Information. (n.d.). Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction.
  • Agilent. (n.d.). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns.
  • Waters. (n.d.). Method Development for the Analysis of Endogenous Steroids Using Convergence Chromatography with Mass Spectrometric Detection.
  • PubChemLite. (n.d.). 3-methoxyestra-2,5(10)-dien-17-one.
  • Advanced Chromatography Technologies. (n.d.). Improved HPLC Separation of Steroids.
  • National Center for Biotechnology Information. (n.d.). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review.
  • Google Patents. (n.d.). WO2023242712A1 - Process for the purification of 2-methoxyestradiol from 4.
  • Master Organic Chemistry. (2019, October 17). Birch Reduction of Aromatic Rings.
  • MDPI. (2023, January 7). Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone.
  • National Center for Biotechnology Information. (n.d.). 3-Methoxyestra-2,5(10)-dien-17beta-ol.
  • Wikipedia. (n.d.). Birch reduction.
  • Scribd. (n.d.). Birch Reduction Applications in Pharmacy.
  • Semantic Scholar. (2023, January 7). Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17-Hydroxysteroid Dehydrogenase T.
  • Google Patents. (n.d.). WO2019070139A1 - A NEW CRYSTALLINE FORM OF ANHYDROUS 17-β-ESTRADIOL, A METHOD FOR ITS PREPARATION AND A PHARMACEUTICAL COMPOSITION CONTAINING A NEW CRYSTALLINE FORM OF ANHYDROUS 17-β-ESTRADIOL AND ITS APPLICATION.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 19-norsteroid precursors including 3-Methoxyestra-2,5(10)-dien-17beta-ol

An objective, mechanistic evaluation of synthetic pathways is critical in the development of 19-norsteroids—a highly potent class of active pharmaceutical ingredients (APIs) including nandrolone, norethindrone, and trenb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An objective, mechanistic evaluation of synthetic pathways is critical in the development of 19-norsteroids—a highly potent class of active pharmaceutical ingredients (APIs) including nandrolone, norethindrone, and trenbolone. The removal of the C19 angular methyl group fundamentally alters the steroid's binding affinity, increasing the anabolic-to-androgenic ratio and enabling profound progestogenic activity[1].

As a Senior Application Scientist, I evaluate these pathways not just by their theoretical elegance, but by their scalable efficiency, stereochemical control, and downstream processing requirements. This guide provides a comparative analysis of three foundational 19-norsteroid precursors: the classic Birch reduction intermediate 3-Methoxyestra-2,5(10)-dien-17beta-ol , the microbial intermediate 19-Hydroxyandrost-4-ene-3,17-dione , and the total synthesis Torgov Diene .

Mechanistic Overview of Key Precursors

Precursor A: 3-Methoxyestra-2,5(10)-dien-17beta-ol (The Birch Intermediate)

Derived from the Birch reduction of estradiol 3-methyl ether, this enol ether is the historical and industrial workhorse for 19-norsteroid synthesis[1].

  • The Chemical Logic: The electron-donating methoxy group at C3 regioselectively directs the reduction by solvated electrons (from lithium or sodium in liquid ammonia) to the 2,5(10) positions. This prevents the complete saturation of the aromatic A-ring, trapping the intermediate as a 1,4-diene.

  • Strategic Advantage: This specific diene configuration is a "spring-loaded" intermediate. It perfectly positions the molecule for a single-pot, acid-catalyzed cascade that simultaneously hydrolyzes the enol ether and isomerizes the double bond to the thermodynamically stable 4-en-3-one system[2].

Precursor B: 19-Hydroxyandrost-4-ene-3,17-dione (The Microbial Intermediate)

Rather than relying on the harsh cryogenic conditions of the Birch reduction, modern green chemistry utilizes microbial biotransformation to selectively functionalize the unactivated C19 methyl group of natural sterols (like androstenedione)[3].

  • The Chemical Logic: Cytochrome P450 monooxygenases within specific fungal strains (e.g., Penicillium vinaceum) act as highly specific biocatalysts, utilizing molecular oxygen to hydroxylate the C19 position[3].

  • Strategic Advantage: The resulting 19-hydroxy intermediate can be chemically or enzymatically oxidized to a 19-carboxylic acid, which readily undergoes spontaneous decarboxylation to yield the 19-nor scaffold, bypassing the need for aromatic estrogen precursors entirely.

Precursor C: Torgov Diene / Secosteroid (The Total Synthesis Route)

Total synthesis builds the steroid core from non-steroidal petrochemicals, typically starting from 6-methoxy-1-tetralone[4].

  • The Chemical Logic: The Torgov reaction couples the tetralone with a vinyl carbinol to form a secosteroid (an open-ring intermediate). Subsequent Lewis acid-catalyzed cyclization forms the complete steroidal tetracyclic core[4].

  • Strategic Advantage: While lower yielding than semi-synthetic routes, total synthesis allows for the introduction of unnatural stereocenters or isotopic labels (e.g., 18,18,18-trifluoro derivatives) that are impossible to achieve when starting from natural plant sterols[1].

Quantitative Comparison of Synthetic Routes

The following table synthesizes the operational parameters for each precursor pathway, allowing process chemists to select the appropriate route based on API requirements.

ParameterBirch Reduction RouteMicrobial BiotransformationTorgov Total Synthesis
Key Precursor 3-Methoxyestra-2,5(10)-dien-17beta-ol19-Hydroxyandrost-4-ene-3,17-dioneSecodione / Torgov Diene
Starting Material Estrone / Estradiol (Plant-derived)Androstenedione (Plant-derived)6-methoxy-1-tetralone (Petrochemical)
Typical Overall Yield 60% – 75%40% – 55%30% – 45%
Stereocontrol Inherent (retains natural stereocenters)Inherent (enzymatic specificity)Requires asymmetric catalysis/resolution
Reagent Hazard High (Liquid NH₃, Alkali metals)Low (Aqueous buffers, Biocatalysts)Moderate (Organometallics, Lewis acids)
Primary Industrial Use Bulk generic API productionSustainable/Green API synthesisDesigner NCEs, modified scaffolds

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols detail the critical transformation steps for the two primary industrial routes, emphasizing the causality behind each methodological choice.

Protocol 1: Conversion of 3-Methoxyestra-2,5(10)-dien-17beta-ol to Nandrolone

This protocol executes the tandem hydrolysis-isomerization of the Birch enol ether[2].

  • Solubilization: Dissolve 10.0 g of 3-Methoxyestra-2,5(10)-dien-17beta-ol in 100 mL of a 1:1 mixture of Methanol and Tetrahydrofuran (THF).

    • Causality: The highly lipophilic steroid requires THF for complete solvation, while methanol serves as a miscible co-solvent that facilitates the introduction of the aqueous acid catalyst.

  • Acidification: Slowly add 20 mL of glacial acetic acid, followed by 2.0 mL of 3M HCl dropwise under continuous stirring.

    • Causality: The mild acetic acid acts as a buffer to prevent over-degradation, while the strong HCl protonates the enol ether at C2. This forms an oxonium ion, which is attacked by water to form a hemiketal that rapidly collapses into the 5(10)-en-3-one (a β,γ-unsaturated ketone).

  • Thermal Isomerization: Heat the reaction mixture to 40°C for 2 hours.

    • Causality: The initial β,γ-unsaturated ketone is kinetically favored but thermodynamically unstable. Heating provides the activation energy necessary for the double bond to migrate to the C4-C5 position, forming the highly stable, conjugated α,β-unsaturated ketone (Nandrolone).

  • Quenching & Extraction: Cool to 0°C and neutralize slowly with saturated aqueous NaHCO₃ until pH 7.5 is reached. Extract with ethyl acetate (3 x 50 mL).

    • Causality: Immediate neutralization prevents acid-catalyzed aldol condensation side-reactions of the newly formed ketone.

Protocol 2: Microbial 19-Hydroxylation of Androstenedione

This protocol outlines the biocatalytic functionalization of the C19 methyl group using resting cells[2].

  • Resting Cell Preparation: Harvest Penicillium vinaceum cells from a 48-hour growth culture via centrifugation. Resuspend 0.2 g (wet weight) of cells in 2.0 mL of 100 mM phosphate buffer (pH 8.0) containing 10 g/L glucose.

    • Causality: Utilizing "resting cells" decouples cellular growth from biotransformation. The glucose provides a pure energy source for the regeneration of NADPH, which is required by the cytochrome P450 enzymes, directing all metabolic energy toward steroid hydroxylation.

  • Substrate Introduction: Dissolve 1.5 mg of androstenedione in 1% (w/v) Tween 80 and add to the buffered cell suspension.

    • Causality: Steroids are practically insoluble in aqueous media. Tween 80 acts as a surfactant, forming micelles that vastly increase the interfacial surface area between the lipophilic substrate and the membrane-bound fungal enzymes.

  • Aerobic Incubation: Incubate the mixture on a rotary shaker at 30°C and 200 rpm for 24 hours.

    • Causality: The P450 monooxygenase mechanism strictly requires molecular oxygen (O₂) to insert a hydroxyl group into the unactivated C-H bond. High-rpm shaking ensures maximum aeration and dissolved oxygen transfer.

Synthetic Pathway Visualizations

BirchPathway E3ME Estradiol 3-methyl ether (Aromatic A-Ring) Birch Birch Reduction (Li / NH3 / t-BuOH) E3ME->Birch EnolEther 3-Methoxyestra-2,5(10)-dien-17beta-ol (Enol Ether Intermediate) Birch->EnolEther Electron Transfer Acid Mild Acid Hydrolysis (HCl / AcOH) EnolEther->Acid UnsatKetone 5(10)-estren-17beta-ol-3-one (beta,gamma-unsaturated ketone) Acid->UnsatKetone Enol Cleavage Isomerization Thermodynamic Isomerization (Heat) UnsatKetone->Isomerization Nandrolone 19-Nortestosterone (Nandrolone) (alpha,beta-unsaturated ketone) Isomerization->Nandrolone Double Bond Shift

Caption: Mechanistic cascade of the Birch reduction and subsequent acid-catalyzed tandem hydrolysis-isomerization.

ComparativePathways Sterols Natural Sterols (Cholesterol/Sitosterol) Microbial Microbial Biotransformation (e.g., Penicillium spp.) Sterols->Microbial OH_AD 19-Hydroxyandrostenedione Microbial->OH_AD C19 Hydroxylation Nandrolone 19-Norsteroid API (e.g., Nandrolone) OH_AD->Nandrolone Decarboxylation & Reduction TotalSynth Total Synthesis (6-methoxy-1-tetralone) Torgov Torgov Reaction (Asymmetric Catalysis) TotalSynth->Torgov Secodione Secosteroid / Torgov Diene Torgov->Secodione Estrone Estrone Derivatives Secodione->Estrone Cyclization Birch Birch Reduction Route Estrone->Birch MethoxyEstra 3-Methoxyestra-2,5(10)-dien-17beta-ol Birch->MethoxyEstra MethoxyEstra->Nandrolone Hydrolysis/Isomerization

Caption: Ecosystem of 19-norsteroid synthesis mapping microbial, total synthesis, and semi-synthetic pathways.

Conclusion & Future Outlook

While 3-Methoxyestra-2,5(10)-dien-17beta-ol remains the undisputed champion of high-yield, bulk 19-norsteroid production, its reliance on cryogenic liquid ammonia and alkali metals presents significant environmental and safety bottlenecks at the ton-scale. The future of steroid manufacturing is increasingly pivoting toward the 19-Hydroxyandrost-4-ene-3,17-dione microbial intermediate. As protein engineering improves the thermal stability and substrate tolerance of fungal cytochrome P450s, biocatalytic routes will eventually achieve the volumetric productivity required to displace the Birch reduction in commercial API synthesis.

References

  • Source: nih.
  • Source: researchgate.
  • Source: chemicalbook.
  • Source: researchgate.

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of 3-Methoxyestra-2,5(10)-dien-17beta-ol via Chiral HPLC

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical quality attribute that dictates its pharmacological and toxicological profile.[1][...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical quality attribute that dictates its pharmacological and toxicological profile.[1][2][3] The compound 3-Methoxyestra-2,5(10)-dien-17beta-ol, a synthetic estrogen intermediate, possesses stereogenic centers, making the rigorous validation of its enantiomeric purity an indispensable step in quality control. This guide provides an in-depth, experience-driven comparison of methodologies for this purpose, establishing High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) as the gold standard.[4][5] We will explore the causality behind experimental choices, present a robust, self-validating protocol, and compare the technique against viable alternatives.

The Imperative of Chiral Separation for Steroidal Compounds

Enantiomers, being non-superimposable mirror images, can exhibit profoundly different interactions within the chiral environment of the human body.[3][6] For steroidal compounds, one enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, contribute to adverse effects. Consequently, regulatory bodies like the FDA and EMA mandate strict control over the enantiomeric composition of chiral drugs.[3][5] This places a significant demand on analytical scientists to develop and validate precise and reliable methods for quantifying enantiomeric purity.[1][7]

Chiral HPLC: The Method of Choice

Direct separation of enantiomers is most effectively achieved by creating a chiral environment in which they interact differently.[4] Chiral HPLC, which utilizes a chiral stationary phase, is the premier technique for this purpose due to its high resolution, versatility, and robustness.[2][4][8]

The Principle of Chiral Recognition: The core of the separation lies in the CSP. Enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP.[2] The differences in the stability and formation energy of these complexes cause one enantiomer to be retained longer on the column, resulting in separation.[2] For steroids and related structures, polysaccharide-based CSPs are exceptionally effective.[6][8][9][10]

Why Polysaccharide-Based CSPs for Steroids? Polysaccharide derivatives, particularly those of cellulose and amylose, are renowned for their broad enantioselectivity.[9][10][11] Their chiral recognition ability stems from a combination of structural features:

  • Helical Polymer Structure: The helical grooves and cavities within the polysaccharide backbone create a complex chiral environment, essential for stereospecific interactions.[9][12]

  • Multiple Interaction Sites: They offer various interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, which are crucial for resolving structurally similar steroids.[12][13][14]

A screening of different polysaccharide columns is the first, crucial step in method development.[15][16]

Chiral Stationary Phase (CSP) Type Common Selector Examples Typical Mobile Phase Mode Strengths for Steroid Analysis Considerations
Immobilized Polysaccharide Amylose tris(3,5-dimethylphenylcarbamate)[17], Cellulose tris(3,5-dimethylphenylcarbamate)[17]Normal, Reversed, Polar OrganicHigh solvent versatility allows for optimization of solubility and selectivity.[12] Robust and long-lasting.May occasionally show lower recognition than coated counterparts due to the immobilization process.[9]
Coated Polysaccharide Same as aboveNormal Phase (Hexane/Alcohol)Often provides the highest initial success rate and enantiorecognition.[9]Limited mobile phase compatibility; solvents like THF or ethyl acetate can damage the column.[13]
Cyclodextrin-Based Beta-cyclodextrin[6]Reversed-PhaseWell-suited for separating steroids and other hydrophobic molecules through inclusion complexation.[6][18]Selectivity is highly dependent on the fit of the analyte within the cyclodextrin cavity.[15]
Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed to be a starting point for the validation of enantiomeric purity for 3-Methoxyestra-2,5(10)-dien-17beta-ol, adhering to the principles outlined by the International Council for Harmonisation (ICH).[1][3][19]

3.1. Instrument and Chromatographic Conditions (Starting Point)

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Chiral Column: Begin screening with an immobilized polysaccharide column, e.g., Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm.

  • Mobile Phase (Normal Phase): A mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol). Start with a 90:10 (v/v) Hexane:Isopropanol mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 280 nm, to be determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase.

3.2. Method Validation Workflow

The following diagram outlines the logical flow for validating the chiral HPLC method.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Dev_Start Column & Mobile Phase Screening Dev_Opt Optimize Separation (Resolution > 1.7) Dev_Start->Dev_Opt Achieve baseline separation Val_Spec Specificity (Peak Purity) Dev_Opt->Val_Spec Proceed to Validation Val_LOD LOD & LOQ (S/N Ratio) Val_Spec->Val_LOD Val_Lin Linearity (R² > 0.99) Val_LOD->Val_Lin Val_Acc Accuracy (% Recovery) Val_Lin->Val_Acc Val_Prec Precision (%RSD < 2%) Val_Acc->Val_Prec Val_Rob Robustness (Flow, Temp ±10%) Val_Prec->Val_Rob Routine_SST System Suitability Test (SST) (Resolution, Tailing Factor) Val_Rob->Routine_SST Implement Method Routine_Analysis Sample Analysis & Enantiomeric Purity Calculation Routine_SST->Routine_Analysis

Caption: Workflow for Chiral HPLC Method Development and Validation.

3.3. Step-by-Step Validation Procedures

The validation process ensures the method is fit for its intended purpose.[1]

  • Specificity:

    • Causality: This parameter ensures that the signal measured is unequivocally from the target enantiomers, without interference from impurities or degradants.

    • Protocol: Inject the racemate, each individual enantiomer (if available), and a placebo/blank. Use a photodiode array (PDA) detector to assess peak purity across the entire peak. The acceptance criterion is a resolution between the enantiomeric peaks of not less than 1.7.[1][20]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Causality: Determines the lowest concentration of the undesired enantiomer that can be reliably detected and quantified, which is critical for impurity analysis.

    • Protocol: Prepare a series of dilutions of the undesired enantiomer and inject them. LOD is typically established at a signal-to-noise (S/N) ratio of 3:1, and LOQ at an S/N ratio of 10:1.[19][21]

  • Linearity:

    • Causality: Confirms that the detector response is directly proportional to the concentration of the undesired enantiomer over a specified range.

    • Protocol: Prepare at least five concentrations of the undesired enantiomer, typically spanning from the LOQ to 150% of the specification limit. Plot a calibration curve of peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.99.[19]

  • Accuracy:

    • Causality: Measures the closeness of the experimental value to the true value. It is assessed by recovery studies.

    • Protocol: Spike the desired enantiomer with known amounts of the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[1] Analyze in triplicate. The percent recovery should be within a pre-defined range (e.g., 98-102%).[19]

  • Precision (Repeatability & Intermediate Precision):

    • Causality: Assesses the degree of scatter between a series of measurements, ensuring the method yields consistent results.

    • Protocol:

      • Repeatability: Perform at least six replicate injections of a sample spiked with the undesired enantiomer at 100% of the specification level.[1]

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.[19]

      • The Relative Standard Deviation (%RSD) for the peak area of the undesired enantiomer should typically be less than 2%.[19]

Comparative Analysis with Alternative Technologies

While chiral HPLC is the gold standard, other techniques can be employed for enantiomeric analysis.[2][4] The choice of method depends on the specific requirements of the analysis.

Technique Principle Advantages Disadvantages Best Suited For
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).[4]High resolution, versatility, robust, well-established, applicable to a wide range of compounds including non-volatiles.[2][7][8]Can require significant method development time, and expensive chiral columns.[15][22]Routine QC, purity testing, and preparative separation. The definitive method for regulatory submissions.
Chiral Supercritical Fluid Chromatography (SFC) Uses supercritical CO2 as the primary mobile phase with a CSP.Very fast separations, reduced solvent consumption (greener chemistry), orthogonal to HPLC.[4]Requires specialized instrumentation; less suitable for highly polar compounds.High-throughput screening, purification.
Capillary Electrophoresis (CE) Differential migration in an electric field using a chiral selector in the buffer.[23]Extremely high separation efficiency, very low sample and reagent consumption.[5][23]Lower concentration sensitivity compared to HPLC-UV, can have reproducibility challenges.Analysis of very small sample quantities, complementary technique for method validation.
NMR with Chiral Shift Reagents Forms diastereomeric complexes in solution that have distinct NMR spectra.Non-separative, provides direct structural information, requires no chromatographic separation.[22]Lower sensitivity and accuracy for quantifying minor enantiomers (<1%), requires specialized reagents, complex spectra.Structural confirmation, analysis of samples where the minor enantiomer is present at >5%.
Conclusion and Expert Recommendation

For the definitive validation of the enantiomeric purity of 3-Methoxyestra-2,5(10)-dien-17beta-ol, chiral HPLC remains the unparalleled choice. Its combination of high resolution, robustness, and regulatory acceptance makes it the most trustworthy method for ensuring product quality and patient safety.[1][5] The key to success lies in a systematic screening of polysaccharide-based CSPs followed by a rigorous validation protocol that conforms to ICH guidelines.[20] While techniques like SFC and CE offer advantages in speed and efficiency for specific applications, they serve best as complementary or screening tools rather than replacements for a fully validated chiral HPLC method in a regulated drug development environment.

References

  • Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Publishing. Available from: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Available from: [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. Available from: [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. MDPI. Available from: [Link]

  • Polysaccharide-based CSPs. Chiralpedia. Available from: [Link]

  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI. Available from: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available from: [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available from: [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PMC. Available from: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]

  • An orthogonal approach for analysis of underivatized steroid hormones using ultrahigh performance supercritical fluid chromatography-mass spectrometry (UHPSFC-MS). PMC. Available from: [Link]

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. Available from: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC. Available from: [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC. Available from: [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Available from: [Link]

  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Regis Technologies. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • (PDF) Enantiomeric separation of drugs by HPLC. ResearchGate. Available from: [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Available from: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available from: [Link]

  • CHiral - HPLC. Regis Technologies. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Methoxyestra-2,5(10)-dien-17beta-ol

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-Methoxyestra-2,5(10)-dien-17beta-ol, a synthetic estrogenic compound. Adherence to these protocols is critical for ensuring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-Methoxyestra-2,5(10)-dien-17beta-ol, a synthetic estrogenic compound. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. The information herein is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this and similar compounds.

The causality behind these stringent disposal protocols is rooted in the compound's classification as a substance suspected of damaging fertility or the unborn child and being very toxic to aquatic life with long-lasting effects.[1][2] Improper disposal can lead to the contamination of water systems, posing a significant risk to aquatic organisms and potentially impacting human health through environmental exposure.[3] Therefore, a multi-faceted approach to waste management, encompassing containment, labeling, and approved disposal methods, is imperative.

Hazard Identification and Risk Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with 3-Methoxyestra-2,5(10)-dien-17beta-ol is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Hazard StatementGHS ClassificationSource
Suspected of damaging fertility or the unborn childReproductive toxicity, Category 2[1][2]
May cause harm to breast-fed childrenReproductive toxicity, effects on or via lactation[1][2]
Very toxic to aquatic lifeHazardous to the aquatic environment, acute hazard, Category 1[1]
Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard, Category 1[1][2]

These classifications necessitate that 3-Methoxyestra-2,5(10)-dien-17beta-ol be handled as a hazardous substance, with all waste generated from its use managed as hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the approved procedures for the disposal of 3-Methoxyestra-2,5(10)-dien-17beta-ol in various forms. This process is designed to be a self-validating system, ensuring that each step contributes to the overall safety and compliance of the disposal process.

Segregation and Containment
  • Immediate Segregation: At the point of generation, all waste materials contaminated with 3-Methoxyestra-2,5(10)-dien-17beta-ol must be segregated from non-hazardous waste streams. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

  • Dedicated Waste Containers: Utilize dedicated, clearly labeled hazardous waste containers for the collection of all 3-Methoxyestra-2,5(10)-dien-17beta-ol waste.[3] These containers must be:

    • Made of a compatible material (e.g., high-density polyethylene).

    • Leak-proof with a secure, tight-fitting lid.[3]

    • Stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

Labeling

Proper labeling is a critical component of hazardous waste management, ensuring that the risks are clearly communicated to all personnel. The hazardous waste label must include:

  • The words "Hazardous Waste".[3]

  • The full chemical name: "3-Methoxyestra-2,5(10)-dien-17beta-ol".[3]

  • The specific hazards: "Reproductive Hazard," "Toxic to Aquatic Life".[3]

  • The name and contact information of the generating laboratory or researcher.[3]

  • The date when waste was first added to the container.[3]

Disposal Pathway

The primary and recommended method for the disposal of 3-Methoxyestra-2,5(10)-dien-17beta-ol is through your institution's Environmental Health and Safety (EHS) department, which will coordinate with a certified hazardous waste management service.[3]

Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash. [3]

The approved disposal method for estrogenic compounds is typically high-temperature incineration by a licensed hazardous waste facility.[4] This method ensures the complete destruction of the compound, preventing its release into the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Methoxyestra-2,5(10)-dien-17beta-ol waste.

DisposalWorkflow Start Waste Generation (Pure compound, solutions, contaminated materials) Segregate Segregate at Source from non-hazardous waste Start->Segregate Container Place in Dedicated, Labeled Hazardous Waste Container Segregate->Container NoDrain NO Drain Disposal Segregate->NoDrain NoTrash NO Trash Disposal Segregate->NoTrash Label Label Container with: - 'Hazardous Waste' - Chemical Name - Hazards - Lab Contact - Date Container->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store EHS Contact Environmental Health & Safety (EHS) for Pickup Store->EHS Disposal Disposal by Certified Hazardous Waste Vendor (e.g., Incineration) EHS->Disposal

Caption: Decision workflow for the disposal of 3-Methoxyestra-2,5(10)-dien-17beta-ol waste.

Regulatory Framework

The disposal of hazardous chemicals in a laboratory setting is governed by regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP) that includes procedures for the safe handling and disposal of hazardous chemicals.[5][6][7] Your institution's CHP should provide specific guidance on hazardous waste management.

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste. The disposal procedures outlined in this guide are designed to comply with RCRA regulations.

Advanced Disposal Considerations

While not a standard laboratory procedure, research has explored advanced oxidation processes (AOPs) for the degradation of estrogenic compounds in wastewater.[8] These methods, such as ozonation, can be effective in breaking down these persistent pollutants. However, these are typically large-scale industrial processes and are not a substitute for the proper segregation and disposal of laboratory waste through a certified vendor.

Conclusion

The proper disposal of 3-Methoxyestra-2,5(10)-dien-17beta-ol is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the protocols outlined in this guide, researchers can ensure a safe working environment and protect the broader ecosystem from the harmful effects of this potent compound. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most current and detailed information.

References

  • 3-Methoxyestra-2,5(10)-dien-17beta-ol | C19H28O2 - PubChem. National Center for Biotechnology Information. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • Laboratory Waste Disposal Safety Protocols - NSTA. National Science Teaching Association. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. The University of Tennessee Health Science Center. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. Occupational Safety and Health Administration. [Link]

  • Destruction of Estrogenic Compounds from Laboratory Wastewater by OzonelUV 0 玄idation. Journal of Health Science. [Link]

Sources

Handling

Personal protective equipment for handling 3-Methoxyestra-2,5(10)-dien-17beta-ol

Handling potent steroid intermediates requires a paradigm shift from standard chemical safety to Active Pharmaceutical Ingredient (API) containment. 3-Methoxyestra-2,5(10)-dien-17beta-ol (CAS: 1091-93-6) is a 17-hydroxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling potent steroid intermediates requires a paradigm shift from standard chemical safety to Active Pharmaceutical Ingredient (API) containment. 3-Methoxyestra-2,5(10)-dien-17beta-ol (CAS: 1091-93-6) is a 17-hydroxy steroid primarily utilized as a critical intermediate in the synthesis of 19-nortestosterone derivatives and other steroidal hormones[1].

Because this compound is a highly active endocrine-disrupting chemical (EDC), standard benchtop protocols are insufficient. This guide provides drug development professionals and laboratory scientists with a field-proven, self-validating system for the safe handling, transfer, and disposal of this potent molecule.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the physical and biological behavior of the molecule. 3-Methoxyestra-2,5(10)-dien-17beta-ol exists as a fine crystalline powder at room temperature[2]. Because it is highly lipophilic, it bypasses traditional aqueous barriers, making dermal exposure as dangerous as inhalation.

Table 1: Quantitative Data & Safety Implications

Property / ParameterValueOperational Safety Implication
CAS Number 1091-93-6Essential for accurate safety and waste tracking.
Molecular Weight 288.42 g/mol High molecular weight; settles on surfaces, requiring mechanical wiping.
Melting Point 111 - 113.5 °CExists as a fine solid; highly susceptible to "fly-away" aerosolization.
XLogP3 ~3.3Highly lipophilic; rapidly penetrates the stratum corneum (skin barrier).
Primary Hazard Endocrine DisruptorInduces reproductive toxicity at microgram exposure levels.
Target OEL < 1 µg/m³Requires Control Band 4/5 containment (Isolator or VBE).

Data sourced and synthesized from and .

Mechanistic Pathway of Toxicity

Understanding why this chemical is hazardous reinforces strict adherence to PPE protocols. 3-Methoxyestra-2,5(10)-dien-17beta-ol has been shown to upregulate Estrogen Receptor (ER) α and ER-β in a time-dependent manner. This significantly increases mRNA expression and alters the ER-β/ER-α ratio in human fibroblasts[3], leading to profound endocrine disruption.

ER_Pathway Ligand 3-Methoxyestra-2,5(10)-dien-17beta-ol (Lipophilic Steroid) CellEntry Passive Diffusion Across Cell Membrane Ligand->CellEntry ER_Binding Binds ER-α and ER-β (Cytosolic Receptors) CellEntry->ER_Binding Dimerization Receptor Dimerization ER_Binding->Dimerization Translocation Nuclear Translocation & ERE Binding Dimerization->Translocation Transcription Upregulation of mRNA (Altered ER-β/ER-α ratio) Translocation->Transcription Effect Endocrine Disruption & Reproductive Toxicity Transcription->Effect

Fig 1: ER activation and endocrine disruption by 3-Methoxyestra-2,5(10)-dien-17beta-ol.

Personal Protective Equipment (PPE) Matrix

Your PPE must act as a multi-layered, self-validating barrier against both the steroid powder and the non-polar solvents (e.g., toluene, cyclohexanone) frequently used in its synthesis[4].

  • Dermal Protection (Double-Gloving): Wear inner standard nitrile gloves and outer extended-cuff nitrile gloves. Causality: Nitrile provides superior chemical resistance to the organic solvents used in steroid synthesis compared to latex. Double-gloving ensures that if the outer glove is contaminated by the lipophilic API, it can be immediately shed without exposing the skin.

  • Respiratory Protection: A Powered Air-Purifying Respirator (PAPR) or a properly fit-tested N95/P100 half-mask is mandatory if handling outside a closed isolator. Causality: The powder's low mass allows it to remain airborne. Inhalation of microgram quantities bypasses first-pass metabolism, leading to rapid systemic endocrine disruption.

  • Body Protection: Disposable, anti-static Tyvek coveralls or a dedicated wrap-around lab coat. Causality: Prevents microscopic powder accumulation on personal clothing, eliminating the risk of chronic, low-dose exposure outside the laboratory.

Experimental Methodology: Safe Weighing and Transfer

Because 3-Methoxyestra-2,5(10)-dien-17beta-ol is an electrostatic powder, standard open-bench weighing will result in aerosolization. Execute the following step-by-step methodology to ensure absolute containment.

Step 1: Engineering Control Verification

  • Turn on the Ventilated Balance Enclosure (VBE) or Powder Safe Hood.

  • Verify the inward face velocity is between 0.4 and 0.5 m/s . Do not proceed if the airflow is outside this range, as turbulence can scatter the powder.

Step 2: Workspace Preparation & Static Mitigation

  • Line the VBE floor with disposable, anti-static bench paper.

  • Activate an anti-static ionizer bar inside the enclosure. Causality: Steroid powders hold strong electrostatic charges. The ionizer neutralizes the environment, preventing the powder from repelling off the spatula and becoming airborne ("fly-away" effect).

Step 3: The Transfer Process

  • Place a pre-tared, sealable amber glass vial onto the analytical balance.

  • Using a dedicated micro-spatula, slowly transfer the crystalline powder into the vial. Keep the container as close to the source bottle as possible to minimize the transfer path.

Step 4: In-Situ Sealing

  • Cap the vial tightly inside the VBE. Never remove an unsealed container containing steroid powder from the engineered containment zone.

Step 5: Two-Stage Decontamination

  • Stage 1 (Solvent Wipe): Wipe the exterior of the sealed vial, the balance pan, and the spatula with 70% Isopropanol or Methanol. Causality: Water will not dissolve this compound. An organic solvent is required to break down the highly lipophilic steroid[1].

  • Stage 2 (Surfactant Wash): Follow immediately with a 1% Alconox (or similar surfactant) wipe. Causality: The surfactant lifts the solvent-dissolved API residue off the surface, ensuring complete decontamination.

Disposal and Waste Management Plan

Improper disposal of EDCs leads to severe environmental contamination and downstream biological impacts.

  • Solid Waste: All contaminated consumables (outer gloves, bench paper, wipes, empty source bottles) must be placed in a heavy-duty, sealable biohazard/chemical waste bag inside the hood. Label explicitly as "Toxic Steroid / Endocrine Disruptor Waste" and schedule for high-temperature incineration (>1000°C).

  • Liquid Waste: Solvents used for decontamination or synthesis must be collected in dedicated, compatible carboys. Do not mix with general organic waste. Label as "Halogenated/Non-Halogenated Solvent Contaminated with Steroidal API."

References

  • National Center for Biotechnology Information (NCBI). "3-Methoxyestra-2,5(10)-dien-17beta-ol | C19H28O2 - PubChem." PubChem Database. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxyestra-2,5(10)-dien-17beta-ol
Reactant of Route 2
3-Methoxyestra-2,5(10)-dien-17beta-ol
© Copyright 2026 BenchChem. All Rights Reserved.